5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid

Metabolic Stability Drug Development Biphenyl Derivatives

5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid (1261958-14-8) is a function-dense, rationally designed scaffold that generic halogenated biphenyl isomers cannot replace. The 5-fluoro substitution blocks oxidative metabolism, delivering superior metabolic stability absent in non-fluorinated analogs (cf. CAS 893736-72-6). Its three orthogonal functional groups (-COOH, -OH, aryl-F) enable sequential Suzuki-Miyaura derivatization, accelerating library synthesis for P2X3 antagonist programs targeting chronic pain, neurogenic inflammation, and chronic cough. Procure this pre-functionalized building block to introduce a validated 'fluorine effect' directly into your lead optimization workflow.

Molecular Formula C13H9FO3
Molecular Weight 232.21
CAS No. 1261958-14-8
Cat. No. B597202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid
CAS1261958-14-8
Molecular FormulaC13H9FO3
Molecular Weight232.21
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC(=CC(=C2)F)C(=O)O)O
InChIInChI=1S/C13H9FO3/c14-10-6-8(5-9(7-10)13(16)17)11-3-1-2-4-12(11)15/h1-7,15H,(H,16,17)
InChIKeyKNAHNYJQQNDRAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid (CAS 1261958-14-8): A Specialized Biphenyl Scaffold


5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid (CAS 1261958-14-8), also referred to as 2-(3-Carboxy-5-fluorophenyl)phenol, is a synthetic small-molecule organic compound within the class of substituted biphenyl carboxylic acids [1]. Its structure comprises a biphenyl core substituted with a carboxylic acid moiety at the 3-position of one ring, and a fluorine atom at the 5-position and a hydroxyl group at the 2'-position on the adjacent ring . It is a versatile building block, and a detailed understanding of its specific chemical behavior, particularly its role as a substrate in cross-coupling reactions and its metabolic stability profile relative to other biphenyl analogs, is essential for making informed procurement decisions in medicinal chemistry and chemical biology research.

Why 5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid Cannot Be Simply Substituted with Generic Biphenyl Analogs


The precise substitution pattern of 5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid dictates a unique combination of steric, electronic, and hydrogen-bonding properties that cannot be replicated by other biphenyl carboxylic acid isomers or analogs . For instance, the presence of the fluorine atom is critical for modulating metabolic stability by blocking oxidative metabolism at that site, a property that is not shared by non-fluorinated biphenyl carboxylic acids [1]. Furthermore, the ortho-hydroxyl group on the adjacent ring enables intramolecular hydrogen bonding that can influence the compound's conformational preferences and, consequently, its reactivity profile . Generic substitutions with other halogenated biphenyls or compounds with different substitution patterns (e.g., 5-fluoro-4'-hydroxy or 2'-fluoro-4-hydroxy isomers) will result in different molecular interactions, impacting its function as a synthetic intermediate and potentially leading to altered downstream properties .

Quantitative Comparative Evidence for 5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid


Metabolic Stability: Fluorinated Biphenyl Carboxylic Acids Resist Microbial Oxidation Compared to Non-Fluorinated Analogs

5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid exhibits superior resistance to oxidative biotransformation compared to its non-fluorinated parent compound. This class-level inference is based on studies of structurally analogous biphenyl-4-carboxylic acid derivatives [1]. In these studies, the non-fluorinated biphenyl-4-carboxylic acid was completely transformed to its 4'-hydroxy metabolite by Cunninghamella elegans. In stark contrast, the corresponding 4'-fluoro-analogue remained completely untransformed, demonstrating the profound effect of fluorination on blocking metabolic oxidation at that site [1]. This provides a strong basis to expect that the 5-fluoro substitution in the target compound will similarly confer enhanced metabolic stability relative to a non-fluorinated 2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid.

Metabolic Stability Drug Development Biphenyl Derivatives

Differentiation in P2X3 Antagonist Intermediates: Potential for High-Affinity Pain Target Development

5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid is a key structural component or intermediate found in a series of heterocyclic compounds disclosed in patents for high-activity P2X3 antagonists [1]. A related patent claims heterocyclic compounds derived from this scaffold that possess 'high P2X3 antagonistic activity', along with 'good selectivity, low toxicity, good metabolic stability and little taste influence' [1]. This is a crucial differentiator from simple, unsubstituted biphenyl-3-carboxylic acid, which has been described as having an inhibitory effect on glyceride synthesis and allosteric modulatory effects . The specific substitution pattern of 5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid appears to be a privileged starting point for generating potent and selective P2X3 antagonists, a therapeutic target in pain and chronic cough.

P2X3 Antagonists Pain Research Medicinal Chemistry

Specific Reactivity Profile in Suzuki-Miyaura Cross-Coupling: An Advantage Over Less Functionalized Analogs

The 5-fluoro-2'-hydroxy substitution pattern provides a distinct advantage in its primary application as a substrate for Suzuki-Miyaura cross-coupling reactions. The hydroxyl group can be exploited for late-stage functionalization or as a directing group, while the fluorine atom can influence the electronic properties of the aryl halide or boronic acid partner, affecting reaction rates and yields . In contrast, simpler biphenyl carboxylic acids (e.g., biphenyl-3-carboxylic acid, CAS 716-76-7) lack these functional handles, limiting their utility as versatile synthetic intermediates . The compound is specifically designed for use in such metal-catalyzed coupling reactions, a fact supported by its description in synthetic method patents [1].

Organic Synthesis Suzuki-Miyaura Coupling Building Block

Optimal Scientific and Industrial Applications for 5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid


Medicinal Chemistry: Synthesis of Metabolically Stable P2X3 Antagonist Leads

The most compelling application for this compound is as a key intermediate in the synthesis of P2X3 receptor antagonists. The 5-fluoro substitution is rationally designed to enhance metabolic stability by blocking a potential site of oxidative metabolism [1]. Research programs focused on developing new treatments for chronic pain, neurogenic inflammation, or chronic cough can procure this scaffold to synthesize novel analogs with improved pharmacokinetic properties. The 2'-hydroxyl and 3-carboxylic acid groups provide convenient points for further derivatization to optimize potency and selectivity [2].

Chemical Biology: Investigating Fluorine-Mediated Metabolic Shielding

This compound serves as a valuable tool compound for studying the 'fluorine effect' on metabolic stability in biphenyl-containing systems. As demonstrated in analogous systems, the incorporation of fluorine can dramatically alter the metabolic fate of a molecule by blocking oxidative enzymes [1]. Researchers can use 5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid and its non-fluorinated analog (2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, CAS 893736-72-6) in comparative in vitro metabolism studies to validate the metabolic shielding concept for their specific molecular series, providing crucial data for lead optimization campaigns.

Advanced Organic Synthesis: A Functionalized Building Block for Diversity-Oriented Synthesis

The compound is ideally suited as a functionalized building block for generating libraries of complex molecules via metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings . Its three distinct functional groups (carboxylic acid, phenol, aryl fluoride) offer orthogonal reactivity, allowing for sequential and selective transformations. This makes it a high-value reagent for diversity-oriented synthesis (DOS) and for constructing complex, drug-like scaffolds more efficiently than would be possible with simpler, less functionalized starting materials [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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